![molecular formula C21H25N3O10 B12349533 D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)](/img/structure/B12349533.png)
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI) is a complex organic compound that belongs to the class of carbohydrate-based lactones. This compound is characterized by its unique structure, which includes a delta-lactone ring and multiple acetyl and phenylamino groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate typically involves the selective oxidation of unprotected aldoses with bromine. This process leads to the formation of the lactone ring. The compound can also be synthesized through the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .
Industrial Production Methods
Industrial production methods for this compound often involve the use of environmentally friendly synthetic methodologies. These methods aim to convert simple and available aldonolactones into more complex carbohydrate-based lactones through multi-step sequences .
Chemical Reactions Analysis
Types of Reactions
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using transition metal catalysts.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl and phenylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, transition metal complexes for dehydrogenation, and chromium (VI) reagents for further oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield various oxidized derivatives of the compound .
Scientific Research Applications
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of important bioactive compounds and natural products.
Biology: The compound’s unique structure makes it valuable for studying carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of various chemical intermediates and functional compounds.
Mechanism of Action
The mechanism of action of D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and phenylamino groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The lactone ring structure also contributes to its unique chemical properties and biological activity .
Comparison with Similar Compounds
Similar Compounds
D-Gluconolactone: A simpler lactone derived from glucose, commonly used in food and pharmaceutical industries.
D-Glucono-1,4-lactone: Another related compound with similar applications in food and medicine.
Uniqueness
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate is unique due to its complex structure, which includes multiple functional groups and a delta-lactone ring. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C21H25N3O10 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H25N3O10/c1-11(25)22-17-19(32-14(4)28)18(31-13(3)27)16(10-30-12(2)26)33-20(17)24-34-21(29)23-15-8-6-5-7-9-15/h5-9,16-19H,10H2,1-4H3,(H,22,25)(H,23,29)/b24-20-/t16-,17-,18-,19-/m1/s1 |
InChI Key |
WIPJJKKTCDJFST-CQPCARDBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\OC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


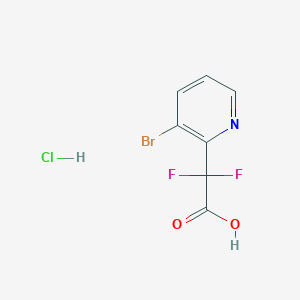
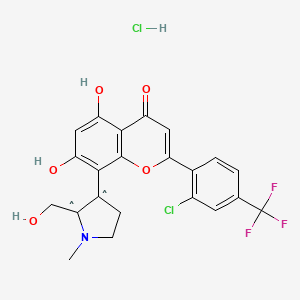
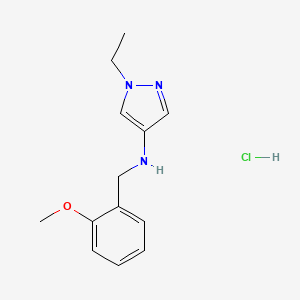

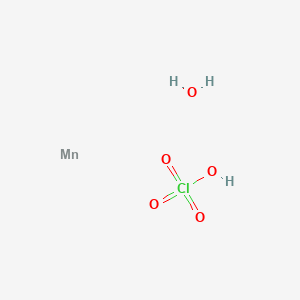
![1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349489.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12349508.png)
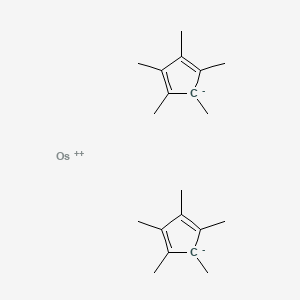
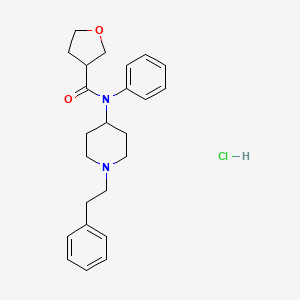

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)

![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)

